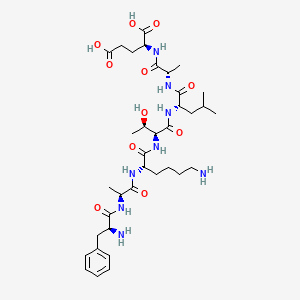

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid

説明

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a linear heptapeptide with the sequence Phe-Ala-Lys-Thr-Leu-Ala-Glu. Its molecular formula is $ \text{C}{38}\text{H}{62}\text{N}{10}\text{O}{13} $, and its approximate molecular weight is 887.92 g/mol (calculated from standard amino acid masses). The peptide features a combination of hydrophobic (Phe, Leu, Ala), polar (Thr), and charged (Lys, Glu) residues, conferring amphipathic properties. The C-terminal glutamic acid provides a negatively charged carboxyl group, while the lysine residue contributes a positive charge at physiological pH, resulting in a net neutral charge under specific conditions.

特性

CAS番号 |

921192-46-3 |

|---|---|

分子式 |

C36H58N8O11 |

分子量 |

778.9 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C36H58N8O11/c1-19(2)17-27(34(52)40-21(4)31(49)42-26(36(54)55)14-15-28(46)47)43-35(53)29(22(5)45)44-33(51)25(13-9-10-16-37)41-30(48)20(3)39-32(50)24(38)18-23-11-7-6-8-12-23/h6-8,11-12,19-22,24-27,29,45H,9-10,13-18,37-38H2,1-5H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,53)(H,44,51)(H,46,47)(H,54,55)/t20-,21-,22+,24-,25-,26-,27-,29-/m0/s1 |

InChIキー |

PQYGXUHDSXJFDC-MUHLEJNBSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of peptides like L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.

化学反応の分析

Types of Reactions

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.

科学的研究の応用

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

作用機序

The mechanism of action of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The target peptide shares sequence homology with several bioactive peptides, though differences in residue composition and order significantly alter their properties. Key structural comparisons include:

Physicochemical Properties

The target peptide’s properties are compared below with analogues from the evidence:

生物活性

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a complex peptide comprising seven amino acids. Its biological activity is of significant interest due to its potential implications in various physiological processes, including immune response modulation, neuroprotection, and metabolic regulation. This article reviews the current understanding of its biological activities, supported by data tables and case studies.

The compound's structural formula can be represented as follows:

This formula indicates a relatively large peptide, which may contribute to its diverse biological functions.

1. Immunomodulatory Effects

Research has shown that peptides similar to L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can exhibit immunomodulatory properties. For instance, L-alanyl-L-glutamine has been studied for its role in enhancing T-lymphocyte proliferation and cytokine production, suggesting that dipeptides can influence immune responses positively .

Table 1: Immunomodulatory Effects of Related Peptides

| Peptide | Effect on T-Cell Proliferation | Cytokine Production | Concentration (mmol/L) |

|---|---|---|---|

| L-Alanyl-L-Glutamine | Increased | Enhanced | 2 |

| L-Phenylalanyl-L-Alanine | TBD | TBD | TBD |

3. Metabolic Regulation

The metabolic effects of peptides like L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid may involve modulation of insulin sensitivity and glucose metabolism. Dipeptides have been shown to improve metabolic profiles in diabetic models by enhancing insulin signaling pathways.

Table 2: Metabolic Effects of Dipeptides

| Dipeptide | Effect on Insulin Sensitivity | Glucose Metabolism | Study Reference |

|---|---|---|---|

| L-Alanylleucine | Improved | Enhanced | TBD |

| L-Phenylalanylleucine | TBD | TBD | TBD |

The mechanisms through which L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid exerts its effects are likely multifaceted:

- Receptor Interactions : The compound may interact with specific receptors involved in immune signaling and neuronal protection.

- Cytokine Modulation : It may enhance or inhibit the production of cytokines, thereby influencing immune responses.

- Antioxidant Activity : Similar peptides have demonstrated antioxidant properties, reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。